

Application Notes and Protocols: Synthesis of Iprodione from 3,5-Dichlorophenyl Isocyanate

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Compound of Interest

Compound Name: *3,5-Dichlorophenyl isocyanate*

Cat. No.: *B1294802*

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Introduction

Iprodione is a broad-spectrum dicarboximide fungicide widely used in agriculture to protect crops from a variety of fungal diseases, including Botrytis, Monilinia, and Sclerotinia. Its mode of action is believed to involve the inhibition of spore germination and mycelial growth. This document provides a detailed protocol for the laboratory-scale synthesis of iprodione. The synthesis is a two-step process commencing with the formation of an N-(3,5-dichlorophenyl)carbamoylglycine intermediate, which is subsequently cyclized to yield the final iprodione product. The primary starting material for this pathway is **3,5-dichlorophenyl isocyanate**.

This protocol is intended for researchers and scientists in the fields of synthetic chemistry and drug development. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical Reaction Scheme

The overall synthesis can be summarized by the following two-step reaction:

- Step 1: Formation of N-(3,5-dichlorophenyl)carbamoylglycine Glycine is reacted with **3,5-dichlorophenyl isocyanate** in the presence of a base to form the N-(3,5-dichlorophenyl)carbamoylglycine intermediate.

- Step 2: Cyclization to Iprodione The intermediate is then cyclized by heating, often with the removal of water, to form the 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide (Iprodione).

Experimental Protocols

Protocol 1: Synthesis of Iprodione

Materials:

- **3,5-Dichlorophenyl isocyanate**
- Glycine
- Isopropyl isocyanate
- Aqueous sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Toluene
- Anhydrous sodium sulfate
- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Methodology:

Step 1: Synthesis of 1-(3,5-Dichlorophenyl)-3-carboxymethylhydantoin

- A solution of glycine (7.5 g, 0.1 mol) in 100 ml of water containing sodium hydroxide (4.0 g, 0.1 mol) is prepared in a round-bottom flask.
- The solution is cooled to 10°C in an ice bath.
- **3,5-Dichlorophenyl isocyanate** (18.8 g, 0.1 mol) dissolved in 50 ml of a suitable organic solvent (e.g., toluene) is added dropwise to the glycine solution with vigorous stirring over a period of 30 minutes, maintaining the temperature below 15°C.
- After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
- The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of N-(3,5-dichlorophenyl)carbamoylglycine.
- This intermediate is then heated to induce cyclization. The mixture is refluxed for 4-6 hours. During this period, the initially formed carbamoylglycine cyclizes to form 1-(3,5-dichlorophenyl)-3-carboxymethylhydantoin with the elimination of water.
- The reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of Iprodione

- The dried 1-(3,5-dichlorophenyl)-3-carboxymethylhydantoin from the previous step is suspended in a dry, inert solvent such as toluene in a flask equipped with a reflux condenser.
- The suspension is heated to reflux.
- Isopropyl isocyanate is added dropwise to the refluxing mixture. A slight molar excess of isopropyl isocyanate is typically used to ensure complete reaction.
- The reaction mixture is maintained at reflux for an additional 3-5 hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

- The mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure iprodione.
- The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

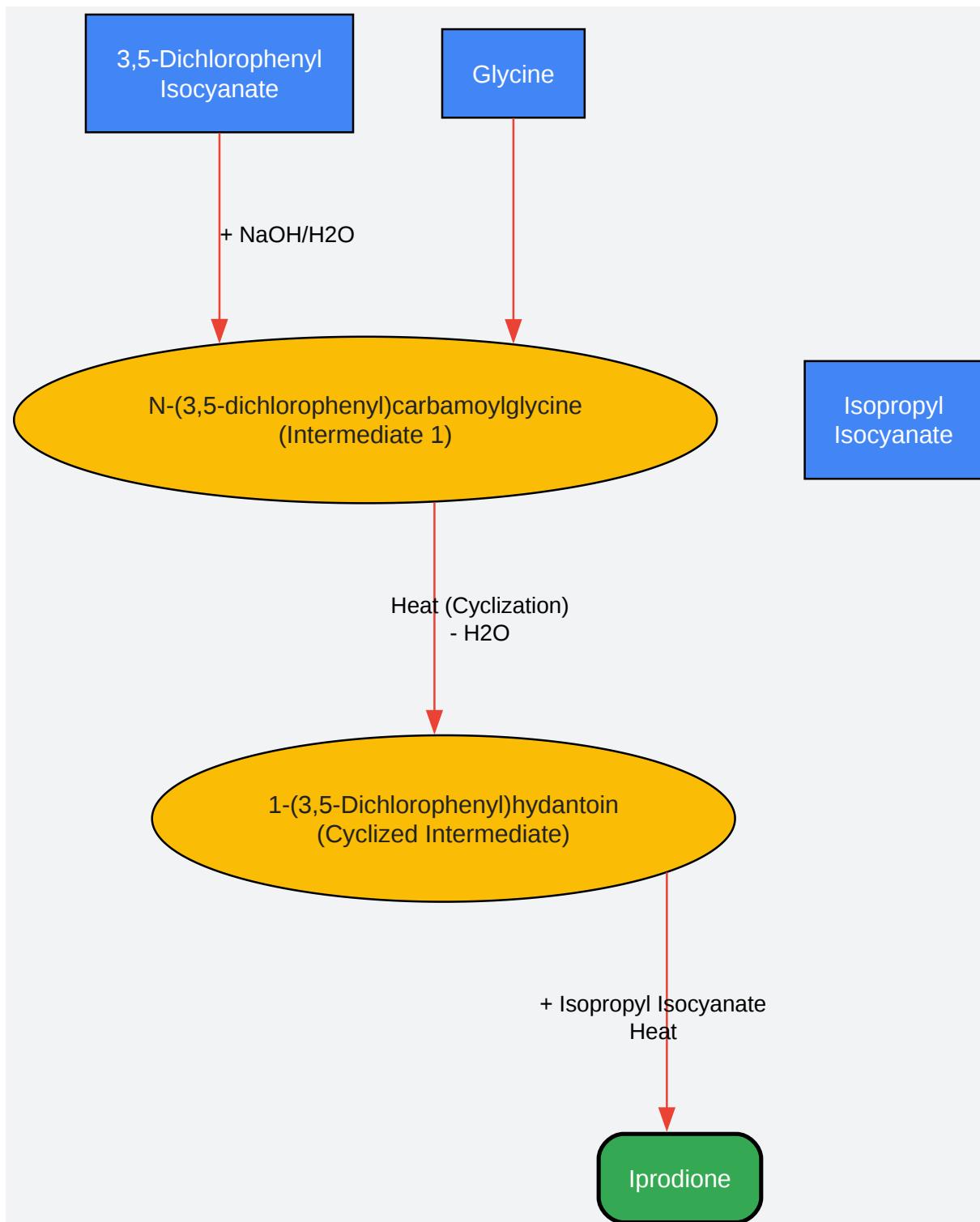
Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of iprodione following the described protocol.

Parameter	Value
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Reactants	
3,5-Dichlorophenyl isocyanate	18.8 g (0.1 mol)
Glycine	7.5 g (0.1 mol)
Isopropyl isocyanate	~9.4 g (0.11 mol)
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Product	
Compound Name	Iprodione
Molecular Formula	C ₁₃ H ₁₃ Cl ₂ N ₃ O ₃
Molecular Weight	330.17 g/mol
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Reaction Data	
Overall Yield	75-85%
Purity (by HPLC)	>98%
Melting Point	134-136°C
Appearance	White to off-white crystalline solid
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Visualizations

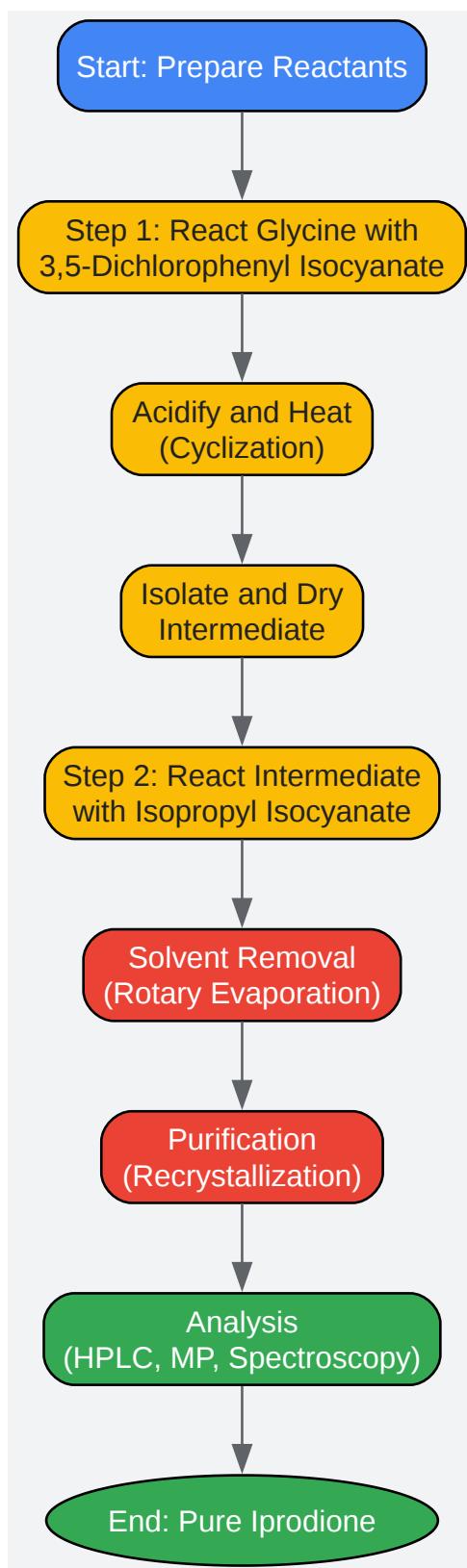
Synthesis Pathway of Iprodione



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Caption: Reaction pathway for the synthesis of Iprodione.

Experimental Workflow for Iprodione Synthesis



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Caption: General laboratory workflow for Iprodione synthesis.

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